molecular formula C11H20ClN3O2 B15318912 4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride

4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride

Cat. No.: B15318912
M. Wt: 261.75 g/mol
InChI Key: AXNNTDLUJISJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is a synthetic small molecule featuring a 1,2,4-oxadiazole ring substituted with a 2-methoxyethyl group at position 3 and a piperidine moiety linked via a methyl group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C11H20ClN3O2

Molecular Weight

261.75 g/mol

IUPAC Name

3-(2-methoxyethyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C11H19N3O2.ClH/c1-15-7-4-10-13-11(16-14-10)8-9-2-5-12-6-3-9;/h9,12H,2-8H2,1H3;1H

InChI Key

AXNNTDLUJISJIE-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NOC(=N1)CC2CCNCC2.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs (1,2,4-oxadiazole ring and piperidine/homologous amine derivatives) but differ in substituents, leading to distinct physicochemical and biological properties.

Substituent Variations on the Oxadiazole Ring

Compound Name Substituent at Oxadiazole Position 3 Molecular Weight (g/mol) Key Properties/Applications Reference(s)
Target Compound 2-Methoxyethyl 290.78* Enhanced solubility; CNS drug candidate
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine HCl 1-Methoxycyclopentyl (bulky aliphatic) 320.83 Increased steric hindrance; agrochemicals
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl Cyclobutyl (small aliphatic ring) 259.76 Agrochemical stability; crop protection
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine HCl Methoxymethyl (shorter ether chain) 234.70 Higher metabolic stability
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine HCl 4-Chlorophenyl (aromatic, lipophilic) 338.20 Antimicrobial activity
4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl 2-Bromophenyl (halogenated aromatic) 372.66 Potential kinase inhibition

*Calculated based on molecular formula C₁₂H₂₂ClN₃O₂.

Key Observations:
  • Aliphatic vs. Aromatic Substituents : The target compound’s 2-methoxyethyl group offers intermediate lipophilicity compared to aromatic substituents (e.g., 4-chlorophenyl in ), which may improve blood-brain barrier penetration for CNS applications .
  • Halogenation : Bromine in enhances molecular weight and may confer halogen-bonding interactions in target binding.

Piperidine vs. Other Amine Scaffolds

Compound Name Amine Scaffold Key Features Reference(s)
Target Compound Piperidine Rigid six-membered ring; bioavailability
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine HCl Primary amine Simplified structure; lower molecular weight
4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl Piperidine with fluorophenyl Fluorine’s electronegativity for target affinity
3-{3-[(Methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine HCl Piperidine with sulfonyl Increased polarity; potential protease inhibition
Key Observations:
  • Scaffold Rigidity : Piperidine’s conformational rigidity (as in the target compound) may enhance binding specificity compared to flexible primary amines .
  • Electron-Withdrawing Groups : Fluorine or sulfonyl groups (e.g., ) can modulate electronic properties, affecting target engagement.

Q & A

Q. What are the recommended synthetic routes for 4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step process involving the formation of the 1,2,4-oxadiazole ring followed by coupling with a piperidine derivative. Key steps include:

  • Oxadiazole Formation : Reacting a nitrile precursor with hydroxylamine hydrochloride under basic conditions to form an amidoxime, followed by cyclization with a carboxylic acid derivative (e.g., ethyl chlorooxalate) .
  • Piperidine Coupling : Alkylation of the oxadiazole intermediate with a piperidine derivative bearing a methyl group, using coupling agents like HATU or DCC in anhydrous DMF .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of coupling agent), temperature (room temperature to 60°C), and purification via recrystallization or column chromatography. In one study, a 40% yield was achieved using these parameters .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the oxadiazole ring (δ 8.5–9.0 ppm for protons adjacent to nitrogen) and piperidine (δ 1.4–2.8 ppm for methylene/methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 328.1425 for C₁₄H₂₂ClN₃O₂) .
  • Melting Point Analysis : Determines purity (reported range: 166–176°C for hydrochloride salt) .
  • X-ray Crystallography : Resolves 3D structure and confirms stereochemistry in crystalline form (see Table 1 ) .

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₂₂ClN₃O₂
Melting Point166–176°C
SolubilitySoluble in DMSO, methanol

Advanced Research Questions

Q. How can crystallographic data (e.g., X-ray diffraction) inform the understanding of this compound's molecular interactions?

Methodological Answer: X-ray crystallography reveals binding modes in biological targets. For example:

  • Ligand-Binding Pockets : The oxadiazole ring participates in hydrogen bonding with residues like Asp/Glu, while the piperidine group occupies hydrophobic pockets (e.g., in CRBP1 protein interactions) .
  • Torsional Angles : Data on bond angles (e.g., C–N–O in oxadiazole) guide structure-activity relationship (SAR) studies to enhance binding affinity .

Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Validation : Use standardized positive controls (e.g., known receptor agonists/antagonists) to calibrate activity measurements .
  • Cross-Platform Replication : Test the compound in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
  • Data Normalization : Account for variables like cell line heterogeneity or buffer composition by normalizing to internal controls .

Q. How does the compound's oxadiazole-piperidine scaffold influence its pharmacokinetic profile, and what modifications enhance bioavailability?

Methodological Answer:

  • Pharmacokinetic Challenges : The hydrochloride salt improves solubility but may limit blood-brain barrier (BBB) penetration due to high polarity .
  • Structural Modifications :
    • Oxadiazole Substituents : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability .
    • Piperidine Modifications : N-alkylation (e.g., methoxyethyl side chain) reduces first-pass metabolism by cytochrome P450 enzymes .

Q. Table 2: Comparative Bioactivity of Structural Analogs

Analog ModificationIC₅₀ (nM)Target ReceptorReference
3-Cyclopropyl-oxadiazole12.3GPR40
3-Pyridinyl-oxadiazole8.7CRBP1

Q. What computational approaches are used to model the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding poses in protein active sites (e.g., CRBP1 ligand-binding domain) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time (50–100 ns trajectories) to assess stability of hydrogen bonds and hydrophobic contacts .
  • QSAR Modeling : Correlate substituent electronegativity or logP values with activity data to design optimized derivatives .

Q. Handling Data Contradictions

  • Synthesis Yields : Discrepancies in yields (e.g., 24–40% in oxadiazole coupling ) are addressed by optimizing reaction time (12–24 hr) and solvent polarity (DMF vs. THF).
  • Biological Activity : Inconsistent IC₅₀ values may arise from assay sensitivity; validate using isothermal titration calorimetry (ITC) for direct binding measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.